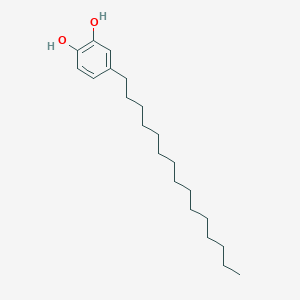

4-Pentadecylbenzene-1,2-diol

Description

Properties

CAS No. |

5394-77-4 |

|---|---|

Molecular Formula |

C21H36O2 |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

4-pentadecylbenzene-1,2-diol |

InChI |

InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-17-20(22)21(23)18-19/h16-18,22-23H,2-15H2,1H3 |

InChI Key |

LAMCNRYCAMXXHH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=CC(=C(C=C1)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentadecylbenzene-1,2-diol can be achieved through several methods. One common approach involves the hydroxylation of alkenes or the hydrolysis of epoxides . These methods typically require specific catalysts and reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 4-Pentadecylbenzene-1,2-diol may involve the esterification of mixed dibasic acids with higher fatty alcohols, followed by hydrolysis to obtain the desired diol . This method is scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Pentadecylbenzene-1,2-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the diol into corresponding alcohols or hydrocarbons.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include lead tetraacetate (Pb(OAc)4) and periodic acid (HIO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Various reagents can be used depending on the desired substitution, including halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Potential Applications Based on Related Research

1. Antibacterial Activity:

- A related compound, 4-allylbenzene-1,2-diol, exhibits strong antibacterial activity against several plant pathogens, including various Xanthomonas species and Pectobacterium carotovorum . It disrupts cell membrane integrity, increases cell membrane permeability, and inhibits biofilm formation .

- Given the structural similarity, 4-Pentadecylbenzene-1,2-diol may also possess antibacterial properties and could be explored as a novel antibacterial agent .

2. Immunological Research:

- Studies involving synthetic analogs of urushiol, such as 5-methyl-3-n-pentadecylcatechol (5-Me-PDC), have shown promise in inducing immune tolerance to poison ivy urushiol in mice and guinea pigs .

- 4-Pentadecylbenzene-1,2-diol might be investigated for its potential to modulate immune responses in contact dermatitis or other allergic reactions .

3. Anti-tumor Applications:

- 3-Pentadecyl-benzene-1,2-diol, a compound with a saturated side chain, has been identified as an anti-tumor agent for breast cancer treatment .

- Metal complexes, including platinum complexes, have demonstrated potent cytotoxic and antitumor properties . Some platinum(IV) complexes can be activated by photoreduction and bind to human serum albumin .

- It is conceivable that 4-Pentadecylbenzene-1,2-diol could be a building block in creating metal-based complexes with anti-tumor properties .

4. Antioxidant and Cytostatic Agent:

* Phenolic lipids, which share structural similarities with 4-Pentadecylbenzene-1,2-diol, have demonstrated antioxidant and cytostatic activities .

* It is worth exploring whether 4-Pentadecylbenzene-1,2-diol exhibits similar biological activities, which could make it useful in applications related to oxidative stress and cell growth regulation .

5. Material Science

- A new diimide dicarboxylic acid, namely 2,2′-(4-pentadecyl-1,3- phenylene)bis(1,3-dioxoisoindoline-5-carboxylic acid), containing preformed imide rings has been synthesized .

- The pentadecyl moiety may be used to modify the properties of polymers and other materials .

Need for Further Research:

It is important to note that these potential applications are based on research involving structurally related compounds. Further studies are needed to determine the specific properties and applications of 4-Pentadecylbenzene-1,2-diol. These studies may include:

- In vitro and in vivo bioactivity assays.

- Comprehensive toxicological evaluations.

- Investigations into its potential as a pharmaceutical agent or material component.

Mechanism of Action

The mechanism of action of 4-Pentadecylbenzene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the benzene ring allow it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to various biological effects, including antimicrobial activity and modulation of enzyme activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 4-Pentadecylbenzene-1,2-diol with structurally related catechol derivatives, highlighting key differences in substituents and their implications:

*Calculated based on formula C21H34O2.

Key Observations :

- Chain Length and Hydrophobicity: The pentadecyl chain in 4-Pentadecylbenzene-1,2-diol enhances lipid solubility compared to shorter-chain analogs like 4-pentylphenol. This property may improve membrane permeability in biological systems but reduce aqueous solubility.

- Functional Group Diversity : Unlike epoxide-containing analogs (e.g., 8-p-menthene-1,2-diol), the absence of reactive oxygen groups in 4-Pentadecylbenzene-1,2-diol suggests greater chemical stability under physiological conditions .

Physicochemical Stability

- Oxidative Stability : The 1,2-diol configuration in catechol derivatives is prone to oxidation. However, bulky substituents like the pentadecyl chain may sterically protect the hydroxyl groups, as seen in analogs with methyl or acetyl groups .

Q & A

Q. What spectroscopic and analytical methods are recommended to confirm the molecular structure of 4-Pentadecylbenzene-1,2-diol in synthetic samples?

To confirm the molecular structure, researchers should employ a combination of:

- Mass Spectrometry (MS): Compare the experimentally observed molecular weight (e.g., via high-resolution MS) with the calculated value based on its formula (C₂₁H₃₆O₂). Fragmentation patterns can confirm the pentadecyl chain and diol moiety .

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to identify aromatic protons (benzene-1,2-diol) and aliphatic protons (pentadecyl chain). 2D techniques like COSY and HMBC can resolve coupling and long-range correlations .

- X-ray Crystallography: If crystalline, this provides unambiguous confirmation of stereochemistry and substituent positioning, as demonstrated in crystallographic studies of structurally related benzene-1,2-diol derivatives .

Q. How can researchers systematically retrieve toxicological data on 4-Pentadecylbenzene-1,2-diol from academic databases?

Adopt a structured search strategy:

- Databases: PubMed, SciFinder, and TOXNET.

- Search Terms: Use CAS Registry Numbers, IUPAC names, and synonyms (e.g., "4-Pentadecylbenzene-1,2-diol," "C15-alkylcatechol"). Apply syntax like [tw] (text word) and [rn] (registry number) for precision .

- Boolean Operators: Combine terms with AND/OR (e.g., "(4-Pentadecylbenzene-1,2-diol[tw]) AND (genotoxicity[tw] OR metabolism[tw])").

Advanced Research Questions

Q. What experimental design considerations are critical for assessing the in vivo genotoxicity of 4-Pentadecylbenzene-1,2-diol?

Key considerations include:

- Model Organisms: Rodent models (e.g., rats or mice) for micronucleus or comet assays to detect chromosomal damage .

- Exposure Routes: Oral administration mimics human exposure pathways; doses should reflect potential environmental or pharmacological concentrations .

- Endpoints: Measure DNA strand breaks (via alkaline comet assay), chromosomal aberrations, or mutations in target tissues (e.g., liver, bone marrow).

- Thresholds: Compare exposure levels to the Threshold of Toxicological Concern (TTC) for DNA-reactive mutagens (0.0025 μg/kg/day) .

Q. How can oxidative degradation products of 4-Pentadecylbenzene-1,2-diol be identified under physiological conditions?

Methodology includes:

- Reaction Monitoring: Use UV-Vis spectrophotometry to track real-time degradation kinetics, as applied in dopamine-HOCl interaction studies .

- Chromatographic Separation: Employ HPLC or LC-MS to isolate and identify products (e.g., quinones or chlorinated derivatives).

- Global Analysis: Apply singular value decomposition (SVD) to spectral data for resolving transient intermediates, as demonstrated in hypochlorous acid reaction studies .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on 4-Pentadecylbenzene-1,2-diol derivatives?

- Analog Synthesis: Modify the alkyl chain length (e.g., C10–C20) or introduce functional groups (e.g., halogens) to probe antimicrobial or antioxidant activity .

- Biological Assays: Test derivatives against bacterial strains (e.g., E. coli, S. aureus) using minimum inhibitory concentration (MIC) assays .

- Computational Modeling: Use density functional theory (DFT) to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed activity .

Table 2: Example SAR Parameters for Antimicrobial Testing

| Derivative Modification | Test Organism | Assay Type | Reference |

|---|---|---|---|

| Alkyl chain shortening | Staphylococcus aureus | MIC determination | |

| Halogen substitution | Escherichia coli | Growth inhibition |

Q. How can researchers resolve contradictions in reported toxicological data for benzene-1,2-diol derivatives?

- Data Re-Evaluation: Cross-validate findings using multiple assays (e.g., Ames test + micronucleus assay) to confirm genotoxicity .

- Dose-Response Analysis: Assess whether discrepancies arise from threshold effects or metabolic saturation .

- Meta-Analysis: Pool data from OECD-compliant studies to identify consensus outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.